molecular formula C13H11F2N B1401133 3-(3,4-Difluorophenyl)-4-methylaniline CAS No. 1225836-10-1

3-(3,4-Difluorophenyl)-4-methylaniline

Cat. No.: B1401133
CAS No.: 1225836-10-1
M. Wt: 219.23 g/mol
InChI Key: ORTOGJXQNAMHAM-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-4-methylaniline is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with fluorine atoms and a methylaniline group

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

    Types of Reactions:

    • Oxidation: Oxidation reactions can convert this compound to its corresponding nitro compound.

    • Reduction: Reduction reactions can be used to reduce nitro groups to amino groups.

    • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

    • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, and tin chloride (SnCl2).

    • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

    Major Products Formed:

    • Nitro Compounds: Resulting from oxidation reactions.

    • Amino Compounds: Resulting from reduction reactions.

    • Substituted Benzene Derivatives: Resulting from electrophilic substitution reactions.

    Scientific Research Applications

    3-(3,4-Difluorophenyl)-4-methylaniline has several applications in scientific research:

    • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    • Biology: It can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

    • Medicine: Its derivatives may have potential therapeutic applications, including as anti-inflammatory or analgesic agents.

    • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which 3-(3,4-Difluorophenyl)-4-methylaniline exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the derivative and its application. For example, in pharmaceutical applications, it may interact with enzymes or receptors to produce a therapeutic effect.

    Comparison with Similar Compounds

    • 3,4-Difluorophenol: Similar structure but lacks the methylaniline group.

    • 4-Methylaniline: Similar structure but lacks the fluorine atoms.

    • 3,4-Difluorobenzaldehyde: Similar structure but has an aldehyde group instead of an amine group.

    Uniqueness: 3-(3,4-Difluorophenyl)-4-methylaniline is unique due to its combination of fluorine atoms and the methylaniline group, which can impart distinct chemical and biological properties compared to its similar compounds.

    This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    3-(3,4-difluorophenyl)-4-methylaniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)9-3-5-12(14)13(15)6-9/h2-7H,16H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ORTOGJXQNAMHAM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)N)C2=CC(=C(C=C2)F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H11F2N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    219.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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